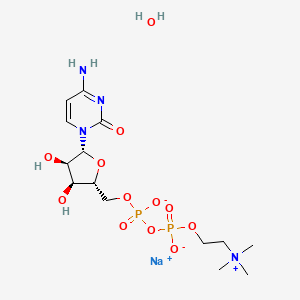

Citicoline sodium salt hydrate

Overview

Description

Citicoline sodium salt hydrate, also known as cytidine 5’-diphosphocholine sodium salt hydrate, is a compound with the empirical formula C14H25N4NaO11P2 · xH2O and a molecular weight of 510.31 (anhydrous basis) . It is an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes . Citicoline is naturally occurring in the cells of human and animal tissue, particularly in the organs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of citicoline sodium salt hydrate involves the reaction of choline with cytidine 5’-monophosphate. One method includes the use of dicarboxylic acid or its salts to achieve high purity citicoline . The process involves the reaction of choline phosphormorpholidate with cytidine-5-monophosphate in the presence of solvents such as o-chlorophenol, m-cresol, acetonitrile, and pyridine . The product is then purified through column chromatography packed with activated carbon .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of column chromatography and other purification techniques ensures the high purity required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Citicoline sodium salt hydrate undergoes various chemical reactions, including hydrolysis, phosphorylation, and enzymatic reactions. It is hydrolyzed into choline and cytidine in the intestine when taken as a supplement .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include choline, cytidine 5’-monophosphate, and various solvents such as acetonitrile and pyridine .

Major Products Formed

The major products formed from the reactions of this compound include choline and cytidine, which are reformed into citicoline in the body by the enzyme CTP-phosphocholine cytidylyltransferase .

Scientific Research Applications

Citicoline sodium salt hydrate has a wide range of scientific research applications:

Mechanism of Action

Citicoline sodium salt hydrate exerts its effects by stimulating the biosynthesis of structural phospholipids in neuronal membranes . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . Additionally, it increases blood flow and oxygen consumption in the brain .

Comparison with Similar Compounds

Similar Compounds

Cytidine 5’-monophosphate: A precursor in the synthesis of citicoline.

Cytidine 5’-diphosphocholine sodium salt dihydrate: Another form of citicoline with similar properties.

Uniqueness

Citicoline sodium salt hydrate is unique due to its high bioavailability and its ability to cross the blood-brain barrier, making it effective in neuroprotective applications . Its role in the synthesis of phosphatidylcholine also distinguishes it from other similar compounds .

Properties

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O11P2.Na.H2O/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);;1H2/q;+1;/p-1/t9-,11-,12-,13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUPZKCTFGGIAI-UUTBUWGCSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N4NaO12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8131345.png)

![N-Cyclopropyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetamide](/img/structure/B8131351.png)

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester](/img/structure/B8131357.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-tetrahydro-pyran](/img/structure/B8131370.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole](/img/structure/B8131372.png)

![tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate](/img/structure/B8131395.png)